5-Butylnonane

Übersicht

Beschreibung

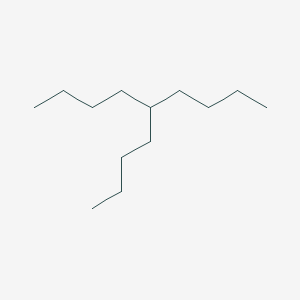

5-Butylnonane: is an organic compound with the molecular formula C₁₃H₂₈ . It is a member of the alkane family, which consists of hydrocarbons with single bonds between carbon atoms. The structure of this compound includes a nonane chain with a butyl group attached to the fifth carbon atom. This compound is known for its relatively simple structure and is often used in various chemical studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylnonane can be achieved through several methods, including:

Alkylation of Nonane: One common method involves the alkylation of nonane with butyl halides in the presence of a strong base such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

Grignard Reaction: Another method involves the use of a Grignard reagent, such as butylmagnesium bromide, which reacts with a suitable nonane derivative to form this compound. This reaction is usually carried out in an anhydrous ether solvent under inert atmosphere conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes, such as:

Catalytic Hydrogenation: This method involves the hydrogenation of butyl-substituted alkenes in the presence of a metal catalyst like palladium or platinum. The reaction is conducted under high pressure and temperature to achieve high yields.

Fischer-Tropsch Synthesis: This process converts syngas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, including this compound, using a cobalt or iron catalyst. The reaction conditions include high pressure and temperature.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butylnonane can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reduction reactions to remove any functional groups that may be present.

Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (chlorine, bromine) using reagents like chlorine gas or bromine in the presence of light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with a metal catalyst (Pd, Pt)

Substitution: Chlorine gas (Cl₂), bromine (Br₂)

Major Products Formed:

Oxidation: Butyl alcohols, butyl aldehydes, butyl carboxylic acids

Reduction: Removal of functional groups, yielding pure hydrocarbons

Substitution: Halogenated butylnonanes

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Butylnonane is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties. It is also employed in studies of hydrocarbon behavior and reactivity.

Biology: While this compound itself may not have direct biological applications, its derivatives and related compounds are studied for their potential biological activities and interactions.

Medicine: There are no significant direct medical applications of this compound. its derivatives may be explored for pharmaceutical research and development.

Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the synthesis of other chemicals. It is also utilized in the production of lubricants and other hydrocarbon-based products.

Wirkmechanismus

The mechanism of action of 5-Butylnonane primarily involves its interactions as a hydrocarbon. It does not have specific molecular targets or pathways due to its simple structure. its derivatives may exhibit various mechanisms of action depending on the functional groups attached to the hydrocarbon chain.

Vergleich Mit ähnlichen Verbindungen

Nonane: A straight-chain alkane with the formula C₉H₂₀.

Butane: A simple alkane with the formula C₄H₁₀.

Pentane: Another straight-chain alkane with the formula C₅H₁₂.

Comparison:

Nonane vs. 5-Butylnonane: While nonane is a straight-chain alkane, this compound has a butyl group attached to the fifth carbon atom, making it a branched alkane. This branching can affect its physical properties, such as boiling point and solubility.

Butane vs. This compound: Butane is a much smaller molecule compared to this compound. The increased chain length and branching in this compound result in different chemical and physical properties.

Pentane vs. This compound: Similar to butane, pentane is also smaller and less complex than this compound

Biologische Aktivität

5-Butylnonane (C13H28) is a branched-chain alkane that has garnered attention in various fields, particularly in the context of its biological activity. This compound is primarily studied for its potential roles in metabolic processes, interactions with biological systems, and implications in health-related research.

This compound is classified as a volatile organic compound (VOC) and is structurally characterized by a nonane backbone with a butyl group attached. Its molecular formula is C13H28, and it has a molecular weight of approximately 184.37 g/mol. The compound's structure contributes to its hydrophobic nature, influencing its interactions within biological systems.

Metabolic Pathways

Recent studies have indicated that this compound may play a role in various metabolic pathways. In particular, it has been associated with the metabolic profiles of certain diseases, including cancer. For instance, volatile organic metabolites, including this compound, have been identified as potential biomarkers for breast cancer diagnosis . The presence of such compounds in exhaled breath suggests that they may be linked to oxidative stress and lipid peroxidation processes in cancerous tissues.

Case Studies

- Breast Cancer Biomarkers : A study highlighted the significance of volatile organic metabolites in differentiating breast cancer patients from healthy individuals. Among the identified compounds was this compound, which exhibited altered levels in the breath of patients . This suggests its potential utility as a non-invasive biomarker for early detection.

- Metabolomics in Dental Research : In another investigation involving dental health, the metabolic profile of periapical lesions revealed that aliphatic hydrocarbons, including this compound, were present. The study emphasized the role of these metabolites in understanding the biological environment of dental diseases .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its role as a VOC may involve:

- Oxidative Stress Response : Increased levels of reactive oxygen species (ROS) associated with cancer may lead to elevated production of alkanes like this compound through lipid peroxidation.

- Metabolic Regulation : The compound may influence metabolic pathways related to inflammation and cell signaling, particularly in pathological conditions.

Eigenschaften

IUPAC Name |

5-butylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-4-7-10-13(11-8-5-2)12-9-6-3/h13H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSQPZMAIVSYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306287 | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-63-9 | |

| Record name | 5-Butylnonane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Butylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.